molecular formula C19H14S B075493 Phenyl-(4-phenylphenyl)methanethione CAS No. 1450-32-4

Phenyl-(4-phenylphenyl)methanethione

Cat. No.: B075493
CAS No.: 1450-32-4
M. Wt: 274.4 g/mol
InChI Key: ZXTNRGKNNFUCMX-UHFFFAOYSA-N
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Description

Phenyl-(4-phenylphenyl)methanethione is a sulfur-containing aromatic compound characterized by a central methanethione (C=S) group flanked by a phenyl group and a biphenyl (4-phenylphenyl) substituent. This structural motif confers unique electronic and steric properties, making it relevant in organic synthesis and pharmacological research.

Properties

IUPAC Name

phenyl-(4-phenylphenyl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14S/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTNRGKNNFUCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40322970
Record name ([1,1'-Biphenyl]-4-yl)(phenyl)methanethione
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450-32-4
Record name [1,1′-Biphenyl]-4-ylphenylmethanethione
Source CAS Common Chemistry
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Record name NSC 402551
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Record name NSC402551
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Record name ([1,1'-Biphenyl]-4-yl)(phenyl)methanethione
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-(4-phenylphenyl)methanethione can be synthesized through several methods. One common approach involves the reaction of 4-benzoylbiphenyl with hydrogen sulfide in the presence of hydrochloric acid in ethanol at temperatures ranging from -5°C to 10°C for 24 hours . Another method utilizes the Willgerodt-Kindler reaction, which involves the reaction of aldehydes with sulfur and morpholine under microwave irradiation in the presence of montmorillonite K-10 as a catalyst .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Phenyl-(4-phenylphenyl)methanethione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Inhibition of Enzymes:
Phenyl-(4-phenylphenyl)methanethione derivatives have shown potential in inhibiting key enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH). These enzymes are crucial for the degradation of endocannabinoids like anandamide, which play roles in pain modulation and anxiety reduction. Studies indicate that compounds with similar structures can significantly impact neurodegenerative diseases, including Alzheimer's disease, by modulating the endocannabinoid system .

Cancer Treatment:
Research has highlighted the potential of this compound derivatives as inhibitors of fatty acid synthase (FASN), an enzyme implicated in cancer cell proliferation. Inhibiting FASN can lead to reduced lipid synthesis, which is essential for cancer cell growth. This mechanism positions these compounds as promising candidates for developing novel cancer therapies .

Materials Science Applications

Photoinitiators:
this compound has been explored as a photoinitiator in polymer chemistry. Photoinitiators are substances that generate reactive species upon exposure to light, initiating polymerization reactions. The ability of this compound to absorb light and facilitate chemical transformations makes it valuable in creating advanced materials with specific properties .

Mechanochromic Luminogens:
The compound is also utilized in synthesizing mechanochromic luminogens—materials that change color upon mechanical stress. This property is particularly useful in developing sensors and smart materials that respond to environmental changes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often utilizing microwave-assisted techniques to enhance yield and purity. Characterization methods such as X-ray crystallography and NMR spectroscopy are employed to confirm the molecular structure and assess the compound's properties .

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could reduce cell death and oxidative damage, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Case Study 2: Anticancer Activity
Another research focused on the anticancer activity of this compound derivatives against various cancer cell lines. The findings revealed dose-dependent inhibition of cell proliferation, with mechanisms linked to FASN inhibition and subsequent apoptosis induction in cancer cells .

Summary Table of Applications

Application AreaSpecific Use CaseMechanism/Effect
PharmaceuticalEnzyme inhibition (MGL, FAAH)Modulates endocannabinoid levels
Cancer treatment (FASN inhibition)Reduces lipid synthesis in cancer cells
Materials SciencePhotoinitiators for polymerizationGenerates reactive species upon light exposure
Mechanochromic luminogensColor change under mechanical stress

Mechanism of Action

The mechanism of action of phenyl-(4-phenylphenyl)methanethione involves its interaction with molecular targets such as enzymes. The thione group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Comparisons

Methanethione derivatives share a common C=S functional group but differ in substituents, which critically influence their chemical behavior and biological activity.

Compound Name Substituents Key Structural Features Reference
Phenyl-(4-phenylphenyl)methanethione Phenyl, biphenyl Extended conjugation, high lipophilicity Inferred
Morpholin-4-yl(phenyl)methanethione Phenyl, morpholino Planar nucleus, chair conformation
(4-Ethylpiperazinyl)(4-methoxyphenyl)methanethione 4-Methoxyphenyl, ethylpiperazine Polar substituents, enhanced solubility
Sulfinylbis[(2,4-dihydroxyphenyl)methanethione] Dihydroxyphenyl, sulfinyl bridge Chelation potential, antioxidant activity

Key Observations :

  • Biphenyl vs.
  • Planarity : Morpholin-4-yl(phenyl)methanethione adopts a planar conformation, facilitating host-guest interactions, whereas bulkier biphenyl substituents may hinder such behavior .
Anticancer Activity
  • Azolo-/Azinothiazinones: Derivatives of sulfinylbis[(2,4-dihydroxyphenyl)methanethione] inhibit lung (A549), colon (HT-29), and glioma (C6) cancer cells with IC50 values ranging 10–50 μM .
  • Role of Substituents : Dihydroxyphenyl moieties enhance antiproliferative activity via chelation and oxidative stress induction, whereas biphenyl groups may improve tumor targeting through increased lipophilicity .
Antifungal Activity

Physicochemical Properties

  • Lipophilicity : Biphenyl substituents increase logP values compared to polar analogs like (4-Ethylpiperazinyl)(4-methoxyphenyl)methanethione, as evidenced by HPLC retention trends in methanethione derivatives .
  • Solubility: Polar substituents (e.g., morpholino, piperazinyl) improve aqueous solubility, whereas biphenyl groups favor organic phase partitioning .

Biological Activity

Phenyl-(4-phenylphenyl)methanethione, with the molecular formula C19H14S, is an organic compound featuring a thione group attached to a biphenyl structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The thione group in this compound is known to form covalent bonds with active site residues of enzymes, which can inhibit their activity. This interaction affects various biochemical pathways, contributing to its observed biological effects.

Key Reactions

  • Oxidation : Can yield sulfoxides and sulfones.
  • Reduction : Converts the thione group to thiol derivatives.
  • Substitution : Electrophilic aromatic substitution can occur on the phenyl rings.

These reactions highlight the compound's versatility in chemical behavior, which may be exploited in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. The mechanism likely involves disruption of bacterial enzyme function via covalent modification.

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. It has been identified as a fatty acid synthase (FASN) inhibitor, which is crucial in cancer metabolism. Elevated FASN activity is associated with poor prognosis in several cancers, including breast and prostate cancer. Inhibiting this enzyme could lead to reduced tumor growth and improved patient outcomes .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Activity Study :
    • Objective : Evaluate the antimicrobial effects on various bacterial strains.
    • Findings : Demonstrated significant inhibition of bacterial growth, suggesting potential for development into an antimicrobial drug.
  • Anticancer Mechanism Study :
    • Objective : Assess the impact on cancer cell lines.
    • Findings : The compound showed promise in reducing cell proliferation in vitro by inhibiting FASN activity, leading to apoptosis in cancer cells .
  • Enzyme Inhibition Assays :
    • Objective : Investigate the inhibition of specific enzymes.
    • Findings : The compound effectively inhibited key metabolic enzymes involved in cancer progression, supporting its role as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other thione-containing compounds:

CompoundStructure CharacteristicsBiological Activity
Phenyl(morpholino)methanethioneContains a morpholine ringVaries; less potent than this compound
4-(Morpholin-4-yl)carbothioylbenzoic acidIncludes a carboxylic acid groupEnhanced solubility; potential for drug development

This table illustrates how structural variations can influence both chemical reactivity and biological efficacy.

Q & A

Q. What are the standard synthetic routes for Phenyl-(4-phenylphenyl)methanethione, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation followed by thionation using reagents like Lawesson’s reagent. Key parameters include anhydrous conditions, inert atmospheres (e.g., nitrogen), and controlled temperatures (e.g., reflux in THF at 65–70°C). Catalysts such as Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity .

Q. Which spectroscopic methods are critical for confirming the structure of this compound, particularly the thione group?

The thione (C=S) group is confirmed using:

  • ¹H and ¹³C NMR : Downfield shifts for carbons adjacent to the thione group (~δ 200–220 ppm in ¹³C NMR).
  • IR Spectroscopy : Strong absorption bands near 1200–1250 cm⁻¹ (C=S stretch).
  • UV-Vis : Conjugation effects from aromatic systems can be analyzed via λmax shifts .

Q. What are the key stability considerations for storing this compound, and how should it be handled to prevent degradation?

Store in sealed, light-resistant containers under inert gas (argon) at –20°C to minimize oxidation. Avoid exposure to moisture and strong oxidizers. Use gloveboxes for air-sensitive manipulations, and confirm stability via periodic TLC or HPLC analysis .

Advanced Questions

Q. How can computational chemistry be applied to predict the reactivity of the thione group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps and charge distribution. Molecular dynamics simulations predict nucleophilic attack sites on the thione group. Compare computed IR and NMR spectra with experimental data to validate accuracy .

Q. What experimental approaches are used to investigate the compound's interaction with biological targets, and how are binding affinities quantified?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD) to immobilized enzymes/receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Predicts binding modes using X-ray crystallography or cryo-EM structures .

Q. How do researchers address discrepancies between theoretical calculations and experimental data regarding the compound's electronic properties?

Cross-validation with multiple spectroscopic techniques (e.g., XPS for sulfur oxidation states) resolves inconsistencies. Adjust computational parameters (e.g., solvent models, basis sets) to better match experimental conditions. For example, CAM-B3LYP may improve accuracy for conjugated systems .

Q. What role does the biphenyl moiety play in the compound's overall reactivity and potential as a ligand in coordination chemistry?

The biphenyl group enhances π-π stacking interactions with aromatic residues in enzymes, improving binding specificity. Steric hindrance from the 4-phenylphenyl group can modulate reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura). In coordination chemistry, the thione group acts as a soft Lewis base, binding to transition metals like Pd(II) or Ru(II) .

Methodological Notes

  • Data Contradiction Analysis : When NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or high-field instruments (≥500 MHz). Compare retention times in HPLC with reference standards to confirm purity .
  • Reaction Optimization : Design fractional factorial experiments to screen variables (temperature, solvent polarity, catalyst loading). Use Design of Experiments (DoE) software for statistical validation .

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